molecular formula C9H7ClFNO5 B186884 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate CAS No. 153471-75-1

2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate

Cat. No. B186884
M. Wt: 263.6 g/mol
InChI Key: BGMMWAHLBZGOBB-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate is a chemical compound with the linear formula C9H7ClFNO5 . It’s used by researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate is represented by the linear formula C9H7ClFNO5 . The molecular weight of the compound is 263.61 .


Physical And Chemical Properties Analysis

The boiling point of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate is predicted to be 351.6±42.0 °C . The compound has a density of 1.481 .

Scientific Research Applications

  • Synthesis Techniques : 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate was synthesized from 2-choro-4-fluorophenol, ethyl chloroformate, and fuming nitric acid. The study investigated the reaction mechanism and kinetics of acylation and nitration reactions, providing optimal conditions for these reactions and achieving high purity and yield of the product (Wang Da-hui, 2010).

  • Macromolecular Prodrugs : The molecule has been utilized in the activation of hydroxyl groups of polymers like poly(ethylene glycol) for synthesizing polymer-peptide-5-fluorouracil conjugates, demonstrating good stability in buffer solutions and serum (Nichifor, Coessens, & Schacht, 1995).

  • Peptide Synthesis : A related compound, 2-(Trimethylsilyl)ethyl-4-nitrophenyl carbonate, has been used for introducing a protective group into amino acids, which are intermediates in peptide synthesis. This shows the potential use of similar compounds in peptide chemistry (Wünsch, Moroder, & Keller, 1981).

  • Liquid Crystal Synthesis : Modifications of similar structures, such as lateral fluoro substituted compounds, have been used in synthesizing materials for high birefringence and stability in liquid crystal applications, indicating possible applications of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate in materials science (Goulding et al., 1993).

  • Heterocyclic Synthesis : 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been used as a multireactive building block in heterocyclic synthesis, demonstrating the potential of similar compounds in synthesizing various nitrogenous heterocycles important in drug discovery (Křupková et al., 2013).

Safety And Hazards

The compound is classified under the GHS06 hazard class. Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Future Directions

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it may have potential applications in various research fields.

properties

IUPAC Name

(2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO5/c1-2-16-9(13)17-8-4-7(12(14)15)6(11)3-5(8)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMMWAHLBZGOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395632
Record name 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate

CAS RN

153471-75-1
Record name 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-4-FLUORO-5-NITROPHENYL ETHYL CARBONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of the product from Example 73A (0.88 g, 4.03 mmol) in concentrated sulfuric acid (2 mL) cooled in an ice bath was added fuming nitric acid (0.27 mL, 6.45 mmol) slowly to maintain the temperature at 0° C. The mixture was stirred for an additional 2 hours, then ice water (10 mL) was added to the solution and the resultant solid was collected by filtration washed with water and dried in a vacuum oven to provide the title compound (0.87 g, 82%).
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate
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Citations

For This Compound
1
Citations
C Ding, H Lin, Y Zhou - PESTICIDES-SHENYANG-, 2007
Number of citations: 0

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